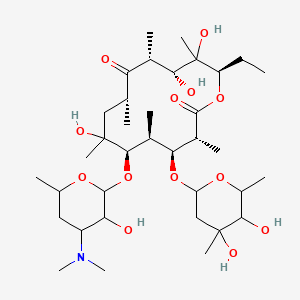

Erythromycin, 3''-O-demethyl-

Description

Structure

2D Structure

Properties

Molecular Formula |

C36H65NO13 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(3R,4S,5S,6R,9R,11R,12R,14R)-4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18?,19+,20+,21-,22?,23?,24-,25?,27?,28+,29-,30?,31-,33?,34?,35?,36?/m1/s1 |

InChI Key |

MWFRKHPRXPSWNT-SGASLXJQSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1C([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonyms |

Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Erythromycin and Its 3 O Demethylated Analogs

Native Biosynthesis of Erythromycin (B1671065) Precursors in Saccharopolyspora erythraea

The bacterium Saccharopolyspora erythraea is the primary industrial producer of the macrolide antibiotic erythromycin. ucl.ac.uknih.gov The biosynthesis of this complex molecule begins with the creation of its polyketide core, which is subsequently modified by a series of tailoring enzymes.

Role of Erythromycin Polyketide Synthase (PKS) Complexes

The initial step in erythromycin biosynthesis is the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), the first identifiable precursor to erythromycin. harvard.edu This process is catalyzed by a large, multifunctional enzyme system known as 6-deoxyerythronolide B synthase (DEBS). nih.gov DEBS is a classic example of a modular Type I polyketide synthase (PKS), encoded by the eryA gene cluster which contains three large open reading frames (eryAI, eryAII, eryAIII). nih.govpnas.org

The entire DEBS system is organized into a loading module and six extension modules. pnas.orgmicrobiologyresearch.org The synthesis is initiated by a loading domain that primes the PKS with a propionyl-CoA starter unit. nih.gov Each of the six subsequent extension modules is responsible for adding a two-carbon unit derived from a methylmalonyl-CoA extender unit, catalyzing a single cycle of chain elongation and processing. pnas.orgfrontiersin.orgresearchgate.net The specific set of catalytic domains within each module dictates the processing (or lack thereof) of the β-keto group after each condensation, ultimately defining the structure of the final polyketide chain. pnas.org After six extension cycles, a thioesterase (TE) domain catalyzes the release and cyclization of the heptaketide chain to form the 6-dEB macrolactone. pnas.org

A dedicated thioesterase II (TEII), encoded by a separate gene (ery-ORF5), functions as an editing enzyme, removing incorrectly loaded acetate (B1210297) starter units to ensure the fidelity of the initiation step. microbiologyresearch.org

Enzymatic Tailoring: Hydroxylases, Methyltransferases, and Glycotransferases

Following the synthesis of the 6-dEB aglycone, a series of post-PKS modifications are carried out by tailoring enzymes to produce the final active compound, Erythromycin A. researchgate.netresearchgate.net These enzymes, encoded by genes located within the same ery gene cluster, include hydroxylases, glycosyltransferases, and a crucial methyltransferase. nih.govmdpi.com

The tailoring pathway begins with the hydroxylation of 6-dEB at the C-6 position by the P450 monooxygenase EryF, yielding erythronolide B (EB). mdpi.com Subsequently, two deoxysugar moieties, L-mycarose and D-desosamine, are synthesized and attached. The genes responsible for synthesizing and attaching these sugars are found in the eryB and eryC gene clusters, respectively. nih.govmdpi.com

The glycosyltransferase EryB-V attaches the L-mycarose sugar to the C-3 hydroxyl of EB, producing 3-O-α-mycarosylerythronolide B (MEB). Another glycosyltransferase, EryC-III, then attaches the D-desosamine sugar to the C-5 hydroxyl of MEB, forming Erythromycin D. nih.gov

The final steps involve a C-12 hydroxylation and a C-3''-O-methylation. The cytochrome P450 hydroxylase EryK catalyzes the hydroxylation of Erythromycin D at the C-12 position to produce Erythromycin C (3''-O-demethyl-erythromycin) . mdpi.com This compound is the immediate precursor to the most abundant final product, Erythromycin A. The final conversion is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase EryG, which methylates the C-3'' hydroxyl group of the mycarose (B1676882) sugar on Erythromycin C to yield Erythromycin A. mdpi.comnih.gov

Table 1: Key Tailoring Enzymes in Erythromycin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| EryF | eryF | C-6 Hydroxylase | 6-deoxyerythronolide B (6-dEB) | Erythronolide B (EB) |

| EryB-V | eryBV | C-3 Glycosyltransferase | Erythronolide B (EB) | 3-O-α-mycarosylerythronolide B (MEB) |

| EryC-III | eryCIII | C-5 Glycosyltransferase | 3-O-α-mycarosylerythronolide B (MEB) | Erythromycin D |

| EryK | eryK | C-12 Hydroxylase | Erythromycin D | Erythromycin C |

| EryG | eryG | C-3''-O-Methyltransferase | Erythromycin C, Erythromycin D | Erythromycin A, Erythromycin B |

Enzymatic Processes Involving the 3''-O-Methyl Group

The status of the 3''-hydroxyl group on the mycarose moiety is a critical determinant in the biosynthesis of erythromycin variants. This position is the target of the final tailoring enzyme, EryG, which converts the precursor Erythromycin C into the final product, Erythromycin A.

Identification and Characterization of Specific Methylating Enzymes

The enzyme responsible for the final methylation step is EryG, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. mdpi.com The structural gene, eryG, was identified and cloned from Saccharopolyspora erythraea and subsequently expressed in E. coli. nih.gov This confirmed its function as the erythromycin O-methyltransferase that converts Erythromycin C to Erythromycin A. EryG is essential for the production of Erythromycin A, the most potent form of the antibiotic. Its absence leads to the accumulation of its direct precursor, Erythromycin C (3''-O-demethyl-erythromycin). bertin-bioreagent.com

Substrate Specificity and Reaction Mechanisms of Methyltransferases

EryG exhibits a degree of substrate promiscuity. While its primary substrate in the main biosynthetic pathway is Erythromycin C, it can also act on the intermediate Erythromycin D. mdpi.comumich.edu When EryG methylates Erythromycin D, it produces Erythromycin B. This creates a branch point in the pathway where Erythromycin D is a common substrate for both the hydroxylase EryK (leading to Erythromycin C) and the methyltransferase EryG (leading to Erythromycin B). mdpi.com This competition influences the final ratio of erythromycin analogs produced by the organism. EryK shows a clear preference for its native substrate, Erythromycin D, over the shunt metabolite Erythromycin B. umich.edu The reaction mechanism for EryG involves the transfer of a methyl group from the cofactor SAM to the 3''-hydroxyl group of the L-mycarose sugar attached to the macrolide ring.

Table 2: Biosynthetic Pathway from Erythromycin D

| Starting Intermediate | Enzyme | Reaction | Product |

|---|---|---|---|

| Erythromycin D | EryK | C-12 Hydroxylation | Erythromycin C |

| Erythromycin D | EryG | C-3''-O-Methylation | Erythromycin B |

| Erythromycin C | EryG | C-3''-O-Methylation | Erythromycin A |

| Erythromycin B | EryK | C-12 Hydroxylation | Erythromycin A |

Microbial Conversion and Biocatalytic Approaches for Analog Production

The understanding of the erythromycin biosynthetic pathway has opened avenues for producing novel analogs through microbial and biocatalytic methods. Heterologous expression of the entire erythromycin gene cluster in more genetically tractable hosts like Escherichia coli has been a significant achievement. harvard.edunih.govnih.gov

This heterologous production system serves as a powerful platform for combinatorial biosynthesis. By engineering the biosynthetic cassette, researchers can generate a wide array of "unnatural" natural products. pnas.orgnih.gov A key finding has been the remarkable flexibility of the downstream tailoring enzymes, including the glycosyltransferases and EryK/EryG, which can often accept and process modified or unnatural substrates. nih.gov For instance, by introducing and swapping genes from different deoxysugar biosynthetic pathways, novel glycosylated erythromycin derivatives have been created. nih.govresearchgate.net

These engineering efforts demonstrate a modularity in the tailoring reactions that mirrors the well-established modularity of the upstream PKS enzymes. nih.gov This allows for the systematic diversification of the sugar moieties attached to the erythromycin core, leading to analogs with potentially altered biological activities. nih.govresearchgate.net Furthermore, engineered S. erythraea strains, in which the native ery gene cluster has been deleted, can serve as clean host chassis for the heterologous expression of other polyketide biosynthetic gene clusters, facilitating the discovery and production of new compounds. frontiersin.orgfrontiersin.org Biocatalytic approaches using isolated enzymes, such as glycosyltransferases from antibiotic pathways, are also being explored for the synthesis of diverse glycostructures. acs.org

Utilizing Actinomycetes for Specific Derivatization

Actinomycetes, a group of bacteria renowned for their production of a wide array of secondary metabolites, including many clinically important antibiotics, are a natural starting point for the derivatization of erythromycin. nih.govspringernature.comimrpress.com These microorganisms possess a diverse enzymatic machinery capable of performing specific chemical transformations.

The production of erythromycin itself is a complex process carried out by soil-dwelling actinomycetes such as Saccharopolyspora erythraea and Actinopolyspora erythraea. plos.orgnih.gov These bacteria harbor large gene clusters that encode the multienzyme complexes responsible for synthesizing the macrolide core and the attached deoxysugars. nih.gov

A notable discovery in this area is the identification of an Actinopolyspora erythraea strain, YIM90600, isolated from a salt field. plos.org This halophilic actinomycete produces a variety of erythromycin metabolites, including 3''-demethyl-erythromycin C. plos.org Analysis of its genome revealed a new erythromycin biosynthetic gene cluster that, interestingly, lacks the eryG gene. plos.org The EryG enzyme is a methyltransferase responsible for the methylation of the 3''-hydroxyl group of the desosamine (B1220255) sugar. Its absence in this strain naturally leads to the production of the 3''-O-demethylated analog. plos.org This finding highlights the potential of naturally occurring actinomycete diversity for producing specifically derivatized macrolides.

Engineering Microbial Strains for 3''-O-Demethylation

Beyond harnessing natural diversity, researchers have actively engineered microbial strains to achieve specific modifications like 3''-O-demethylation. This often involves the targeted manipulation of the erythromycin biosynthetic pathway in producer organisms or heterologous hosts.

One strategy involves the inactivation or deletion of the gene responsible for the final methylation step in the biosynthesis of the desosamine sugar. As mentioned, the eryG gene encodes the S-adenosyl-L-methionine-dependent methyltransferase that converts the precursor to the final desosamine sugar found in erythromycin A. By creating mutants of Saccharopolyspora erythraea with a non-functional eryG gene, it is possible to accumulate erythromycin analogs lacking the 3''-O-methyl group.

Another approach involves the introduction of genes encoding enzymes with different specificities. For instance, by replacing the native desosamine biosynthetic genes with those that produce an alternative sugar, or by introducing a demethylase enzyme, the final macrolide structure can be altered. While direct enzymatic demethylation of the 3''-position in erythromycin is a challenging chemical transformation, biological systems offer a more targeted approach.

Heterologous Biosynthesis and Pathway Engineering for Macrolide Analogs

The transfer of biosynthetic pathways into more easily manipulated host organisms, known as heterologous biosynthesis, has become a powerful tool for producing and engineering complex natural products like erythromycin.

Reconstitution of Erythromycin Pathways in Surrogate Hosts (e.g., Escherichia coli)

Escherichia coli has emerged as a workhorse for heterologous biosynthesis due to its rapid growth, well-understood genetics, and the availability of extensive molecular biology tools. harvard.edu Scientists have successfully reconstituted the entire erythromycin A biosynthetic pathway, which involves over 20 genes, in E. coli. nih.govresearchgate.nettufts.edu This monumental achievement allows for the production of erythromycin A and its analogs in a host that does not naturally produce them. nih.govresearchgate.netjove.com

The process involves transferring the large polyketide synthase (PKS) genes, responsible for building the macrolactone ring, along with the genes for deoxysugar biosynthesis, tailoring enzymes, and resistance mechanisms from Saccharopolyspora erythraea into E. coli. nih.govresearchgate.net The successful production of erythromycin C and D in E. coli demonstrated the feasibility of this approach, paving the way for further engineering. asm.org The reconstitution of the 6-deoxyerythronolide B (6dEB) synthesis pathway, the precursor to erythromycin, was a critical first step. nih.gov

This platform provides an unprecedented opportunity to manipulate the biosynthetic pathway to create novel analogs. For instance, by omitting or altering specific genes in the reconstituted pathway, researchers can generate a variety of erythromycin derivatives. The production of 3''-O-demethylated erythromycin in E. coli can be achieved by not including the eryG methyltransferase gene in the heterologously expressed pathway.

Combinatorial Biosynthesis for Diversified Deoxysugar Moieties

Combinatorial biosynthesis is a powerful strategy that involves mixing and matching genes from different biosynthetic pathways to create novel compounds. nih.govresearchgate.net This approach has been particularly successful in diversifying the sugar moieties attached to the macrolide core, which are crucial for the biological activity of these antibiotics. nih.govasm.org

By creating a library of plasmids containing different deoxysugar biosynthetic gene cassettes, researchers can introduce these into a host strain that produces the erythromycin macrolactone core (aglycone). nih.gov This host is typically engineered to lack its native sugar biosynthetic pathway. The introduction of genes for the biosynthesis of alternative sugars, along with a flexible glycosyltransferase enzyme capable of attaching these unnatural sugars to the aglycone, allows for the production of a wide range of glycosylated macrolide analogs. nih.govdovepress.com

For example, expression plasmids carrying various deoxysugar biosynthetic gene cassettes and a substrate-flexible glycosyltransferase have been introduced into Streptomyces venezuelae mutants, leading to the production of macrolide analogs with unnatural sugars. nih.gov This approach has been used to generate derivatives of the 12-membered macrolide YC-17 with sugars like L-rhamnose and L-olivose. nih.gov Similarly, this strategy can be applied to the erythromycin pathway in E. coli or other hosts to produce analogs with modified deoxysugars, including those that are demethylated at the 3''-position or that are entirely different sugar structures. The use of engineered glycosyltransferases with broad substrate specificity is key to the success of this approach. asm.org

Molecular Mechanisms of Biological Activity of Erythromycin, 3 O Demethyl

Ribosomal Target Binding: Interaction with the 50S Subunit

The primary target for macrolide antibiotics, including the erythromycin (B1671065) family, is the large (50S) ribosomal subunit of bacteria. mdpi.comchemsrc.com These compounds bind within the nascent polypeptide exit tunnel (NPET), a pathway through which newly synthesized proteins emerge from the ribosome. researchgate.net By lodging in this tunnel, macrolides physically obstruct the passage of the elongating peptide chain, thereby inhibiting protein synthesis. This bacteriostatic action is the hallmark of macrolides like Erythromycin A. wikipedia.org

However, research indicates that Erythromycin, 3''-O-demethyl- (referred to in some studies as EM703) is notable for its lack of antibacterial action. nih.govnih.gov This strongly suggests that its ability to bind effectively to the 50S ribosomal subunit is significantly compromised compared to its parent compound, Erythromycin A.

The macrolide binding site is predominantly formed by specific nucleotides of the 23S rRNA within domain V, near the peptidyl transferase center. researchgate.netdrugbank.com Key interactions for erythromycins involve hydrogen bonds between the drug molecule and adenosine (B11128) residues of the rRNA. The desosamine (B1220255) sugar of erythromycin is crucial for this binding. researchgate.net

While the rRNA forms the primary binding pocket, ribosomal proteins L4 and L22, located near the exit tunnel, also play a critical role. nih.gov These proteins are not in direct contact with the bound drug but are integral to the tunnel's architecture. Mutations in either L4 or L22 can confer resistance to erythromycin. nih.govnih.gov These mutations are thought to induce conformational changes in the 23S rRNA, perturbing the drug's binding site or narrowing the tunnel, which impedes the drug's access. nih.govnih.gov

Table 1: Key Molecular Interactions of Erythromycin with the 50S Ribosomal Subunit

| Component | Location/Role in Binding | Effect of Interaction/Mutation |

|---|---|---|

| 23S rRNA | Forms the primary binding pocket for macrolides within the nascent peptide exit tunnel. researchgate.netdrugbank.com | Direct interaction with erythromycin is essential for its inhibitory action. |

| Ribosomal Protein L4 | Forms a constriction point in the exit tunnel; mutations can alter tunnel structure. nih.gov | Mutations can reduce the rate of erythromycin association, leading to resistance. nih.govnih.gov |

| Ribosomal Protein L22 | Located at the exit tunnel; mutations can perturb the conformation of the 23S rRNA. nih.govnih.gov | Mutations can affect drug binding and confer resistance. nih.gov |

The accepted mechanism for erythromycin's inhibition of protein synthesis is the blockade of the aminoacyl translocation step. wikipedia.orgprepp.in After a peptide bond is formed, the ribosome must move one codon down the mRNA. Erythromycin, by binding in the exit tunnel, sterically hinders this movement. chemsrc.comprepp.in The nascent polypeptide chain is unable to advance, which stalls the ribosome and leads to the premature dissociation of peptidyl-tRNA. nih.gov This effectively terminates protein elongation after only a few amino acids have been linked, preventing the synthesis of functional proteins.

Molecular Details of Binding Site Interactions (e.g., 23S rRNA, ribosomal proteins L4 and L22)

Influence of 3''-O-Demethylation on Ribosomal Affinity and Binding Dynamics

The L-cladinose sugar, attached at the C-3 position of the lactone ring, is a critical determinant for the antibacterial activity of erythromycin. indiaenvironmentportal.org.in The 3''-O-demethylation that characterizes Erythromycin C occurs on this specific sugar moiety. nih.govindiaenvironmentportal.org.in

Scientific evidence shows that the derivative EM703, which lacks the 3''-O-methyl group, possesses no antibacterial activity. nih.govnih.gov This directly implies that the 3''-O-demethylation results in a drastic reduction or complete loss of binding affinity for the bacterial 50S ribosome. Without effective binding, the compound cannot obstruct the polypeptide exit tunnel or inhibit protein synthesis. This structural change renders Erythromycin, 3''-O-demethyl- ineffective as an antimicrobial agent, highlighting the critical contribution of the 3''-O-methyl group on the cladinose (B132029) sugar to the ribosomal binding and antibacterial function of erythromycin.

Comparative Molecular Mechanisms Across Macrolide Derivatives

Macrolides are classified by the size of their lactone ring, with 14-, 15-, and 16-membered rings being the most common. indiaenvironmentportal.org.in While they share a common target—the 50S ribosomal subunit—structural differences lead to variations in their activity and properties.

14-membered macrolides (e.g., Erythromycin, Clarithromycin) : These are the prototypical macrolides that bind to the 50S subunit and block the exit tunnel. Clarithromycin (B1669154), a derivative of erythromycin, has a methoxy (B1213986) group at position C-6 instead of a hydroxyl group, which improves its acid stability and pharmacokinetic profile. pharmgkb.org

15-membered macrolides (e.g., Azithromycin) : Classified as azalides, these feature a nitrogen atom inserted into the lactone ring. pharmgkb.org This modification grants azithromycin (B1666446) a broader spectrum of activity, particularly against some Gram-negative bacteria, and a significantly longer half-life. pharmgkb.org

16-membered macrolides (e.g., Josamycin, Spiramycin) : These also bind to the ribosome but are known to lack the significant anti-inflammatory and immunomodulatory effects associated with 14- and 15-membered macrolides. researchgate.net

Table 2: Interactive Comparative Analysis of Macrolide Derivatives

| Feature | Erythromycin A | Erythromycin, 3''-O-demethyl- (Erythromycin C) | Azithromycin | Josamycin |

|---|---|---|---|---|

| Ring Size | 14-membered indiaenvironmentportal.org.in | 14-membered indiaenvironmentportal.org.in | 15-membered indiaenvironmentportal.org.in | 16-membered indiaenvironmentportal.org.in |

| Key Structural Feature | 3''-O-methyl on cladinose indiaenvironmentportal.org.in | Lacks 3''-O-methyl on cladinose nih.gov | Nitrogen atom in lactone ring pharmgkb.org | 16-atom lactone ring indiaenvironmentportal.org.in |

| Antibacterial Activity | Active wikipedia.org | Inactive nih.govnih.gov | Active, broader spectrum | Active |

| Ribosomal Binding | High affinity chemsrc.com | Very low to no affinity | High affinity | High affinity |

| Anti-inflammatory Action | Yes nih.govmdpi.com | Yes nih.govnih.gov | Yes frontiersin.org | No/Limited researchgate.net |

Modulation of Cellular Processes Beyond Primary Antimicrobial Action (e.g., anti-inflammatory mechanisms at the molecular level)

A significant aspect of the biological activity of Erythromycin, 3''-O-demethyl- (EM703) is its immunomodulatory function, which occurs independently of any antibacterial effect. nih.govnih.gov

Research has elucidated that EM703 exerts anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.govnih.gov The molecular mechanism does not involve preventing the degradation of IκBα (the inhibitor of NF-κB), but rather acts downstream in the signaling pathway. nih.gov This inhibition leads to a decrease in the production of inflammatory cytokines like Interleukin-8 (IL-8). nih.gov

Other anti-inflammatory mechanisms associated with 14-membered erythromycins include:

Upregulation of DEL-1 : Erythromycin can induce the expression of Developmental Endothelial Locus-1 (DEL-1), a homeostatic protein that inhibits neutrophil recruitment to inflammatory sites. jci.orgsetsurotech.com

Inhibition of Pro-inflammatory Cytokines : Macrolides can reduce the release of cytokines such as IL-6 and IL-8 from various cells, further dampening the inflammatory response. nih.govmdpi.com

The fact that Erythromycin, 3''-O-demethyl- retains and demonstrates these anti-inflammatory properties while lacking antibacterial action makes it a valuable compound for studying the immunomodulatory effects of macrolides, divorced from their antimicrobial activity. nih.govnih.gov

Molecular Mechanisms of Antimicrobial Resistance to Erythromycin and Its Demethylated Analogs

Target Site Modification: Ribosomal Methylation (erm genes)

The most prevalent mechanism of resistance against macrolide antibiotics, including erythromycin (B1671065), is the modification of its target within the bacterial ribosome. nih.gov This alteration is mediated by a family of enzymes known as erythromycin ribosome methylases (Erm), which are encoded by erm genes. frontiersin.orgoup.com These genes are widespread among bacteria and confer a phenotype known as MLSB resistance, signifying cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. frontiersin.orgmdpi.com The presence of erm genes, such as erm(A), erm(B), and erm(C), is common in clinically significant pathogens like Staphylococcus aureus and various Streptococcus species. nih.govnih.govasm.orgoup.com

Structural Changes in 23S rRNA and Their Impact on Macrolide Binding

Erm methyltransferases catalyze the addition of one or two methyl groups to the N-6 position of a specific adenine (B156593) residue, A2058 (E. coli numbering), within the 23S rRNA of the large (50S) ribosomal subunit. frontiersin.orgnih.govnih.govuri.edu This nucleotide is a critical component of the macrolide binding site located in the nascent peptide exit tunnel. nih.govuri.edu The binding of erythromycin relies on a key hydrogen bond with A2058. nih.gov

The methylation of A2058 introduces a steric hindrance that disrupts this crucial interaction, thereby reducing the binding affinity of macrolides to the ribosome. nih.govfrontiersin.orguri.edu This prevents the antibiotic from inhibiting protein synthesis. The degree of resistance often correlates with the level of methylation; dimethylation of A2058 generally confers a higher level of resistance to all MLSB antibiotics compared to monomethylation, which may result in high resistance to lincosamides but lower-level resistance to macrolides. frontiersin.orgnih.gov In addition to enzymatic modification, direct mutations of nucleotide A2058 or the adjacent A2059 can also prevent macrolide binding and confer resistance. frontiersin.orgnih.gov

Regulation and Expression of Methylase Genes

The expression of erm genes can be either constitutive (always active) or inducible (activated by the presence of an antibiotic). nih.govnih.gov Inducible expression is a tightly controlled process, commonly regulated by a mechanism called translational attenuation. researchgate.netasm.org

This regulatory system involves a short leader peptide encoded upstream of the erm gene. researchgate.netresearchgate.net In the absence of an inducing macrolide, the messenger RNA (mRNA) of the leader region folds into a specific hairpin structure that masks the ribosomal binding site of the erm gene, preventing its translation. nih.govresearchgate.net When an inducing macrolide, such as erythromycin, enters the cell, it binds to the ribosome that is translating the leader peptide, causing it to stall. grantome.com This stalling induces a conformational change in the mRNA, unmasking the erm gene's start codon and allowing the synthesis of the methylase enzyme to begin. researchgate.netgrantome.com

Constitutive expression, which provides constant high-level resistance, often arises from deletions or mutations within this regulatory leader region. nih.govresearchgate.net Such mutations disrupt the formation of the inhibitory hairpin structures, leaving the erm gene permanently accessible for translation. nih.gov

Active Efflux Systems (msr and mef genes)

A second major strategy for macrolide resistance involves actively pumping the antibiotic out of the bacterial cell, thereby preventing it from reaching its ribosomal target. nih.govoup.com This process is carried out by specialized efflux pumps encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin B resistance). frontiersin.orgnih.gov This mechanism typically results in what is known as the M-phenotype, characterized by resistance to 14- and 15-membered macrolides (like erythromycin and azithromycin) but susceptibility to lincosamides and streptogramin B. nih.govfrontiersin.org

Characterization of Efflux Pumps and Their Substrate Specificity

The efflux pumps responsible for macrolide resistance belong to two main superfamilies of transport proteins: the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) superfamily. frontiersin.org

mef Genes: Genes like mef(A) and mef(E) encode MFS pumps. tandfonline.com These transporters utilize the proton motive force (the electrochemical gradient of protons across the cell membrane) as an energy source to expel drugs from the cell. frontiersin.org

msr Genes: Genes such as msr(A), msr(B), and msr(D) encode ABC transporters. frontiersin.orgnih.gov These pumps couple the energy derived from ATP hydrolysis to the transport of substrates across the cell membrane. frontiersin.orgmicropspbgmu.ru

In many pathogenic streptococci, mef and msr genes are found together, for instance, mef(A) is often paired with msr(D). frontiersin.orgle.ac.uk Evidence suggests they form a dual-component efflux system where the Mef protein acts as the transmembrane channel and the Msr protein functions as the ATP-binding component that powers the transport. frontiersin.orgfrontiersin.orgle.ac.uk While these pumps are specific for certain macrolides, other broad-specificity pumps, like the RND family in Gram-negative bacteria, can also extrude macrolides among a wide range of other substrates. oup.comnih.govfrontiersin.org

| Gene | Pump Family | Energy Source | Commonly Associated Phenotype | Primary Substrates |

|---|---|---|---|---|

| mef(A) / mef(E) | Major Facilitator Superfamily (MFS) | Proton Motive Force | M-phenotype | 14- and 15-membered macrolides. nih.govfrontiersin.org |

| msr(A) / msr(D) | ATP-Binding Cassette (ABC) | ATP Hydrolysis | MS-phenotype / M-phenotype (with mef) | 14-membered macrolides and streptogramin B antibiotics. mdpi.comfrontiersin.orgnih.gov |

Role in Reduced Intracellular Accumulation of Macrolides

The primary function of efflux pumps is to maintain a low intracellular concentration of toxic compounds, including antibiotics. nih.govasm.org By actively transporting macrolides out of the cytoplasm as soon as they enter, these pumps prevent the drug from accumulating to a concentration high enough to inhibit the ribosomes effectively. frontiersin.orgplos.org The efficiency of these pumps is a critical determinant of the level of resistance. plos.org Studies measuring the intracellular accumulation of radiolabeled erythromycin have demonstrated that bacterial strains possessing functional msr(D) genes show significant drug efflux, whereas strains where the gene is deleted retain the antibiotic. frontiersin.orgle.ac.uk This directly links the presence of the efflux pump to a reduced intracellular drug level and subsequent resistance. frontiersin.orgle.ac.uk It is important to note that the impact of efflux is most significant in actively growing bacterial cells. nih.govasm.org

Enzymatic Inactivation of Macrolides (mph and ere genes)

The third mechanism of resistance involves the chemical modification of the macrolide molecule into an inactive form. nih.govnih.gov This is accomplished by enzymes encoded by mph (macrolide phosphotransferase) and ere (erythromycin resistance esterase) genes. mdpi.com Unlike target modification, which confers broad cross-resistance, enzymatic inactivation is highly specific to the antibiotic structure. mdpi.com

ere Genes: The ere(A) and ere(B) genes code for esterases that inactivate certain macrolides by hydrolyzing the lactone ring, a core structural feature of this antibiotic class. nih.govfrontiersin.org This cleavage renders the antibiotic unable to bind to the ribosome. frontiersin.org Ere(A) and Ere(B) have different substrate profiles; for instance, Ere(B) can inactivate erythromycin and azithromycin (B1666446), while Ere(A) cannot inactivate azithromycin. nih.gov

mph Genes: The mph genes, such as mph(A) and mph(C), encode phosphotransferases. nih.govoup.com These enzymes inactivate macrolides by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a moiety essential for ribosomal binding. nih.govoup.com This phosphorylation prevents the antibiotic from interacting with its target. oup.com The mph(C) gene is often found on mobile genetic elements alongside other resistance genes, such as msr(A) and erm(Y), in staphylococci. oup.com

| Gene | Enzyme | Mechanism of Inactivation | Example Substrates |

|---|---|---|---|

| ere(A), ere(B) | Erythromycin Resistance Esterase | Hydrolysis of the macrolide lactone ring. nih.govfrontiersin.org | Erythromycin, Clarithromycin (B1669154). nih.gov |

| mph(A), mph(C) | Macrolide Phosphotransferase | Phosphorylation of the 2'-hydroxyl group. nih.govoup.com | Erythromycin and other 14-, 15-, and 16-membered macrolides. oup.com |

Macrolide Phosphorylases and Esterases

Bacterial resistance to macrolides, including erythromycin and its 3''-O-demethylated analog, can be mediated by drug-inactivating enzymes. mdpi.com Two primary classes of these enzymes are macrolide phosphorylases and macrolide esterases.

Macrolide Phosphorylases: Encoded by mph genes, these enzymes inactivate macrolides through phosphorylation. mdpi.com While several types of macrolide phosphotransferases exist (mphA, mphB, etc.), their substrate specificity can vary. For instance, some studies have shown that the enzyme encoded by mph(B) may not be as effective against erythromycin compared to other macrolides. asm.org

Macrolide Esterases: These enzymes, encoded by ere genes, confer resistance by hydrolyzing the macrolactone ring of erythromycin, a critical structural feature for its antibiotic activity. acs.orgresearchgate.net The first erythromycin esterase, EreA, was identified in Escherichia coli. nih.gov Subsequently, other esterases like EreB have been discovered. acs.orgresearchgate.net These enzymes are part of the hydrolase superfamily and are distinct from other esterases. acs.orgresearchgate.net While EreA and EreB efficiently hydrolyze 14- and 15-membered macrolides, their activity against other macrolides, such as the ketolide telithromycin, can be limited. researchgate.net

The following table provides a summary of these resistance-conferring enzymes.

| Enzyme Class | Gene | Mechanism of Action | Target |

| Macrolide Phosphorylase | mph | Phosphorylation of the macrolide | Varies by specific enzyme |

| Macrolide Esterase | ere | Hydrolysis of the macrolactone ring | 14- and 15-membered macrolides |

Biochemical Pathways of Drug Degradation

The inactivation of erythromycin by esterases follows a specific biochemical pathway. The enzymatic hydrolysis of the lactone ring renders the molecule unable to bind effectively to its target, the bacterial ribosome. researchgate.net This linearization of the macrolactone ring is a key step in the degradation process. researchgate.net

Further degradation can occur through the cleavage of the sugar moieties attached to the macrolactone ring. For example, in some bacteria, the degradation of erythromycin involves the removal of both the cladinose (B132029) and desosamine sugars by glycoside hydrolases, following the initial cleavage of the lactone ring by an esterase. researchgate.net This multi-step degradation pathway ensures the complete detoxification of the antibiotic.

A simplified representation of the degradation pathway is as follows: Erythromycin → Hydrolyzed Erythromycin (via esterase) → Aglycone and sugar moieties (via glycoside hydrolases)

Genetic Basis and Transfer Mechanisms of Resistance Determinants

The genes responsible for producing macrolide-inactivating enzymes are often located on mobile genetic elements, which facilitates their spread among bacterial populations. nih.gov This horizontal gene transfer is a major driver in the evolution and dissemination of antibiotic resistance. bioguardlabs.comreactgroup.orglakeforest.edu

The primary mechanisms of horizontal gene transfer include:

Conjugation: The transfer of genetic material, often in the form of plasmids or conjugative transposons, between bacterial cells in direct contact. bioguardlabs.comreactgroup.org This is considered a highly prevalent method for the spread of resistance genes. bioguardlabs.com

Transformation: The uptake of naked DNA from the environment by a recipient bacterium. bioguardlabs.comreactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). bioguardlabs.comreactgroup.org

The ere and mph genes have been found on plasmids and transposons in various bacterial species, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, the erm(B) gene, which confers resistance through a different mechanism (ribosomal modification), has been found to be transferable along with tetracycline (B611298) resistance genes on conjugative transposons in oral bacteria. nih.govasm.org Similarly, the erm(TR) gene has been identified within a mobile genetic element in Streptococcus pneumoniae. asm.org The presence of these resistance determinants on such mobile elements highlights the potential for their rapid dissemination across different bacterial species and environments. nih.gov

Strategies to Overcome Resistance Through Structural Modification

One approach to combatting resistance mediated by enzymatic inactivation is the structural modification of the antibiotic molecule. researchgate.net The goal is to create analogs that are poor substrates for the resistance enzymes while retaining their antimicrobial activity. researchgate.net

Researchers have explored various modifications to the erythromycin scaffold. For instance, altering the sugar moieties attached to the macrolactone ring has shown promise. researchgate.netnih.gov In one study, the creation of erythromycin analogs with modified mycarose (B1676882) units resulted in compounds that were active against an erythromycin-resistant strain of Bacillus subtilis. researchgate.netnih.gov Interestingly, these effective analogs lacked a C3' methyl group, a deviation from the natural structure, which may have contributed to their ability to evade resistance mechanisms. researchgate.netnih.gov

Another strategy involves modifying the macrolactone ring itself. The development of second-generation macrolides, such as clarithromycin and azithromycin, involved modifications that increased their stability under acidic conditions, a different challenge related to the drug's efficacy. mdpi.comnih.gov The creation of ketolides, a subclass of macrolides, involved more significant changes to the erythromycin scaffold, including the removal of the cladinose sugar and oxidation of a hydroxyl group. nih.gov These modifications can make the resulting compounds less susceptible to certain resistance mechanisms.

Furthermore, the synthesis of novel erythromycin analogs through metabolic engineering in host organisms like E. coli has been explored. mdpi.comsciencedaily.com This approach allows for the systematic diversification of the erythromycin structure to generate new compounds with potentially improved activity against resistant strains. nih.govsciencedaily.com

Advanced Analytical Methodologies for Research and Discovery of Erythromycin, 3 O Demethyl

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

HPLC is a primary tool for the analysis of Erythromycin (B1671065) C and its related substances due to its high resolution and sensitivity. nih.govnih.gov Method development focuses on achieving clear separation from other erythromycins, such as A, B, D, E, and F, as well as potential degradation products. nih.govlcms.czasianpubs.org

Reversed-phase (RP) HPLC is the most common approach for the separation of erythromycins. nih.gov These methods typically employ C18 or other nonpolar stationary phases. nih.govnih.govresearchgate.net The separation of Erythromycin C from its closely related analogues, like Erythromycin A and B, is challenging but achievable with optimized mobile phase conditions and column temperature. nih.govcore.ac.uk For instance, a stability-indicating HPLC method used a reversed-phase column at an elevated temperature (70°C) with a mobile phase of acetonitrile (B52724), methanol, 0.2 M ammonium (B1175870) acetate (B1210297), and water (45:10:10:35) at pH 7.0 to resolve various erythromycins. nih.gov Another approach utilized a Waters X-Terra RP18 column at 65°C with a gradient elution system to separate impurities in erythromycin tablets. researchgate.net Poly(styrene-divinylbenzene) (PS-DVB) copolymer columns have also been shown to be effective, offering stability over a wide pH range and demonstrating that retention can increase with temperature, which is contrary to silica-based RP columns. core.ac.uk

While less common, normal-phase chromatography can also be employed. For some macrolides, normal-phase separation provides an alternative selectivity, with an elution order that is typically the reverse of that seen in RP-HPLC. core.ac.uk

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Column | Reversed-Phase C18 | Waters X-Terra RP18 (250 x 4.6 mm, 3.5 µm) | Ashaipak ODP-50 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-Methanol-0.2 M Ammonium Acetate-Water (45:10:10:35), pH 7.0 | Gradient elution with Mobile Phase A (Dipotassium hydrogen phosphate (B84403) buffer pH 7.0, acetonitrile, water) and B (Phosphate buffer pH 7.0, water, acetonitrile) | 0.023 M Ammonium Formate (pH 10.3)-Water-Acetonitrile (35:25:40) |

| Temperature | 70°C | 65°C | 50°C |

| Flow Rate | Not Specified | 1.0 mL/min | 0.8 mL/min |

| Detection | UV (Wavelength not specified) | UV at 215 nm | UV at 215 nm & Mass Spectrometry |

| Reference | nih.gov | researchgate.net | asianpubs.org |

The choice of detector is crucial for sensitivity and specificity.

UV and Photodiode Array (PDA) Detection: Erythromycins lack a strong chromophore, making UV detection challenging at conventional wavelengths (>220 nm). core.ac.ukresearchgate.net However, detection is feasible at lower wavelengths, typically between 200-215 nm. asianpubs.orgcore.ac.uk A method for analyzing erythromycin in serum and urine utilized UV detection at 200 nm. core.ac.uknih.gov Another study set the detection wavelength to 215 nm for the analysis of erythromycin and its related substances. asianpubs.org PDA detectors offer the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides superior sensitivity and selectivity, making it the gold standard for identifying and quantifying erythromycins in complex mixtures. researchgate.netresearchgate.net Electrospray ionization (ESI) in positive ion mode is commonly used. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity through techniques like Multiple Reaction Monitoring (MRM). nih.govnih.gov In MS analysis, Erythromycin C typically shows a protonated molecule [M+H]⁺ at m/z 719.3. asianpubs.org The fragmentation patterns obtained from MS/MS are invaluable for structural confirmation, distinguishing it from other erythromycins which have different molecular weights (e.g., Erythromycin A at m/z 734.5 and Erythromycin B at m/z 717.3). asianpubs.orgresearchgate.net

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Interface | Turbo-Ionspray | nih.gov |

| Erythromycin C [M+H]⁺ | m/z 719.3 | asianpubs.org |

| Erythromycin A [M+H]⁺ | m/z 734.47 | lcms.cz |

| Erythromycin B [M+H]⁺ | m/z 718.47 | lcms.cz |

| Analysis Mode | Multiple Reaction Monitoring (MRM) / Tandem MS (MS/MS) | nih.govnih.gov |

| Source Temperature | 450-550°C | asianpubs.orgnih.gov |

| Ion Spray Voltage | 3500-5500 V | asianpubs.orgnih.gov |

Reversed-Phase and Normal-Phase Chromatographic Separations

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

GC-MS is less commonly used for macrolides like Erythromycin C because of their low volatility and thermal instability. The large molecular weight and polar functional groups necessitate derivatization to convert the analyte into a more volatile and thermally stable form prior to GC analysis. While specific GC-MS methods for Erythromycin C are not extensively detailed in readily available literature, the principles would follow those established for other erythromycins. Derivatization procedures, such as silylation, would be required to block polar hydroxyl groups, increasing the compound's volatility for successful passage through the GC column. The mass spectrometer would then detect the characteristic mass-to-charge ratios of the derivatized compound and its fragments, allowing for identification and quantification.

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices in Research

Effective sample preparation is paramount to remove interfering substances from complex matrices like plasma, serum, urine, or environmental water and soil samples, thereby improving the accuracy and sensitivity of the final analysis. mdpi.comsigmaaldrich.com

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of erythromycins from various matrices. mdpi.comtandfonline.comnih.gov The process involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. sigmaaldrich.com Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. sigmaaldrich.com

Optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample pH, wash solutions, and elution solvents. For macrolides, polymeric reversed-phase sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are highly effective, showing good recoveries from water and wastewater samples. nih.gov Recoveries for erythromycin from surface water using Oasis HLB cartridges have been reported to be around 93.6%. nih.gov The pH of the sample is a critical parameter; for basic compounds like erythromycins, adjusting the pH can significantly enhance retention on the sorbent. ijmrhs.com For instance, in the extraction of erythromycin from water, adjusting the sample pH to 8.0 has been shown to yield the highest extraction performance. ijmrhs.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For the analysis of erythromycins in plasma, LLE often involves alkalinizing the plasma sample to ensure the analytes are in their non-ionized, more organic-soluble form, followed by extraction with a solvent like dichloromethane (B109758) or methyl tert-butyl ether. nih.govtandfonline.com A method for determining erythromycin in human plasma involved a one-step LLE after alkalization of the sample. nih.gov

Protein Precipitation (PPT): For biological samples like serum or plasma, removing the high concentration of proteins is essential to prevent column clogging and interference with the analysis. mdpi.com Protein precipitation is a rapid and simple method to achieve this. nih.gov It involves adding a precipitating agent, most commonly an organic solvent like acetonitrile or methanol, to the sample. mdpi.commdpi.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. mdpi.com After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte of interest can be directly injected or further processed. mdpi.comnih.gov For example, a UPLC-MS/MS method for antibiotics in human serum used acetonitrile for protein precipitation. nih.gov Adding a small amount of acid, such as formic acid, to the organic solvent can sometimes improve the recovery of peptides and potentially other molecules by helping to release them from protein binding. tandfonline.com

Solid-Phase Extraction (SPE) Optimization

Quantitative Analysis and Impurity Profiling in Research Material (e.g., fermentation broths, synthetic intermediates)

The accurate quantification of 3''-O-demethyl-erythromycin, also known as Erythromycin C, and the characterization of its impurity profile within complex matrices such as fermentation broths and synthetic intermediates are critical for process optimization and quality control in research and development. Various advanced analytical methodologies have been developed to achieve the necessary sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is a cornerstone for the quantitative analysis of Erythromycin C in fermentation broths. researchgate.netnih.gov A robust method involves a preliminary sample cleanup and extraction process to remove interfering components from the broth. nih.gov One effective technique is liquid phase extraction with back extraction (LPE-BE). In this procedure, the fermentation broth is first alkalinized and extracted with an organic solvent like n-butylacetate. The erythromycins are then back-extracted into an acidic aqueous phase, which is subsequently injected into the HPLC system. researchgate.net

A study employing LPE-BE followed by HPLC-DAD successfully quantified Erythromycin C in fermentation broths. researchgate.net The chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile, methanol, and a phosphate buffer. This method demonstrated excellent linearity and sensitivity for Erythromycin C. researchgate.net

Table 1: Performance of an LPE-BE-HPLC-DAD Method for Erythromycin C Quantification in Fermentation Broth researchgate.net

| Parameter | Value |

|---|---|

| Dynamic Linear Range | 0.1–0.9 mg/mL |

| Limit of Detection (LOD) | 0.002 mg/mL |

| Mean Recovery | 99.5% |

| Relative Standard Deviation (RSD) | < 9.5% |

Another reversed-phase HPLC method has proven capable of separating and quantifying erythromycins A, B, and C, along with various epimers and degradation products, in approximately 25 minutes. nih.gov The correlation of this HPLC method with traditional microbiological assays is high, with a reported correlation coefficient of 0.970. nih.gov

For comprehensive impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the technique of choice. It provides not only quantitative data but also structural information for the identification of known and novel impurities. sci-hub.se Erythromycin fermentation is known to produce a mixture of related macrolides, and Erythromycin C is a key related substance to the main component, Erythromycin A. sci-hub.seresearchgate.net LC-MS/MS analysis is crucial in the development of semi-synthetic derivatives like azithromycin (B1666446), where the impurity profile of the starting erythromycin material directly impacts the final product's purity. sci-hub.se The technique can detect and identify a wide range of related substances, including other N-demethylated and anhydro- forms of erythromycin. asianpubs.orgresearchgate.net

Fit-for-purpose LC-MS methods are often developed for forced degradation studies to assess the stability of erythromycin and its related compounds. lcms.cz These methods are invaluable for identifying degradation products and understanding the degradation pathways, which is essential during early drug development. lcms.cz

Application of Reference Standards in Research and Development

The availability and use of highly characterized reference standards for Erythromycin, 3''-O-demethyl- (Erythromycin C) are fundamental to the integrity and reproducibility of research and development activities. synzeal.comvenkatasailifesciences.com These standards serve as the benchmark against which analytical methods are validated and samples are quantified.

Erythromycin C is available as a United States Pharmacopeia (USP) Reference Standard. synzeal.com This designation signifies that it has been rigorously tested and is suitable for use in the quality control tests and assays specified in the USP monographs. sigmaaldrich.com In a research and development context, these primary standards are indispensable for a variety of applications. synzeal.comvenkatasailifesciences.com

Key Applications of Erythromycin C Reference Standards in R&D:

Analytical Method Development and Validation: Reference standards are used to develop and validate the specificity, linearity, accuracy, precision, and sensitivity of quantitative methods, such as the HPLC methods described in the previous section. synzeal.comvenkatasailifesciences.com

Impurity Identification and Control: The Erythromycin C standard is used to confirm the identity of this specific impurity in fermentation broths or synthetic batches of erythromycin. It allows for the accurate quantification of Erythromycin C levels, ensuring they remain within acceptable limits.

Quality Control (QC) during Production: In the context of commercial production development, the reference standard is used for routine QC testing of Erythromycin batches. synzeal.com

Stability Studies: Reference standards are crucial for assessing the stability of drug substances and products under various environmental conditions. They are used to quantify the parent compound and any significant degradants, such as Erythromycin C, that may form over time. venkatasailifesciences.com

Regulatory Submissions: Comprehensive characterization data from studies using official reference standards are required for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.comvenkatasailifesciences.com

Suppliers of pharmaceutical reference standards provide Erythromycin C with a detailed Certificate of Analysis (CoA), which includes information on its identity, purity, and other critical parameters, ensuring its suitability for these demanding applications. venkatasailifesciences.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Erythromycin, 3''-O-demethyl- |

| Erythromycin A |

| Erythromycin B |

| Erythromycin C |

| Azithromycin |

| n-butylacetate |

| Acetonitrile |

Structure Activity Relationship Sar Studies of Erythromycin, 3 O Demethyl and Its Analogs from a Chemical Perspective

Impact of 3''-O-Demethylation on Molecular Conformation and Stereochemistry

The 3''-hydroxyl group, now exposed due to demethylation, introduces a new potential site for hydrogen bonding, either intramolecularly or with the solvent. This can lead to different preferred conformations compared to the parent erythromycin (B1671065) molecule. The change in the electronic and steric properties at this position can also impact the puckering of the cladinose (B132029) ring, further contributing to conformational adjustments. These subtle stereochemical changes are critical as they can affect how the molecule fits into the binding pocket of its biological target, the bacterial ribosome.

Correlation Between Structural Modifications and Molecular Target Interactions

The antibacterial activity of macrolide antibiotics like erythromycin is achieved by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. scirp.orgnih.gov The interaction is a complex interplay of hydrogen bonds and hydrophobic interactions between the antibiotic and the ribosomal RNA (rRNA) and proteins. koreascience.krusm.my Structural modifications, such as 3''-O-demethylation, directly influence these interactions.

The cladinose sugar of erythromycin, where the 3''-O-demethylation occurs, plays a significant role in the binding process. researchgate.net Specifically, the cladinose moiety interacts with domain II of the 23S rRNA. wiley.com The removal of the 3''-O-methyl group alters the hydrophobic and hydrogen-bonding potential of this sugar. While the loss of the methyl group might weaken certain hydrophobic interactions, the newly exposed hydroxyl group can form new hydrogen bonds with the ribosome, potentially compensating for the loss.

Studies on analogs have shown that modifications to the sugar moieties can have a profound effect on antibacterial activity. For instance, the replacement of the native D-desosamine sugar with other unnatural sugars in narbomycin (B1235643), a related macrolide, resulted in analogs with altered antibacterial profiles. researchgate.net One such analog, with 3-O-demethyl-D-chalcose, exhibited greater antibacterial activity than both narbomycin and the clinically relevant erythromycin. researchgate.netresearchgate.netresearchgate.net This highlights that even seemingly minor changes to the peripheral sugars can significantly modulate the interaction with the ribosomal target.

The following table summarizes the key interactions and the impact of modifications:

| Structural Feature | Interaction with Ribosome | Impact of 3''-O-Demethylation |

| Macrolactone Ring | Forms the core scaffold and establishes multiple hydrophobic and hydrogen bond contacts with the ribosomal tunnel. koreascience.kr | Largely unaffected directly, but its orientation can be indirectly influenced by changes in the cladinose conformation. |

| Desosamine (B1220255) Sugar (at C5) | The dimethylamino group is crucial for binding and activity. uomus.edu.iquri.edu It interacts with key nucleotides in the ribosome. | No direct modification, but its positioning can be altered by the conformational changes induced by 3''-O-demethylation of the cladinose. |

| Cladinose Sugar (at C3) | Interacts with domain II of the 23S rRNA. wiley.com The 3''-O-methyl group contributes to hydrophobic interactions. | Loss of the methyl group alters hydrophobic interactions. The new 3''-hydroxyl group can form new hydrogen bonds. This can lead to either an increase or decrease in binding affinity depending on the specific ribosomal context. |

Rational Design Principles for New Macrolide Scaffolds Based on SAR

Structure-activity relationship (SAR) studies are fundamental to the rational design of new and improved macrolide antibiotics. scirp.orgmdpi.com By understanding which parts of the molecule are essential for activity and which can be modified, chemists can design novel scaffolds with enhanced properties, such as improved activity against resistant strains, better pharmacokinetic profiles, and reduced side effects. nih.govmedwinpublishers.com

Key principles derived from SAR studies for designing new macrolide scaffolds include:

Preservation of the Core Binding Motifs: The 14-membered macrolactone ring and the desosamine sugar are generally considered essential for antibacterial activity and should be largely conserved. mdpi.commdpi.com

Modification of Non-Essential Regions: The cladinose sugar and various positions on the macrolactone ring have been identified as sites amenable to modification. scirp.org For instance, replacing the cladinose with a keto group led to the development of ketolides, a class of macrolides with improved activity against some erythromycin-resistant bacteria. scirp.orgmdpi.com

Introduction of New Interacting Groups: The addition of new functional groups can create additional contact points with the ribosome, increasing binding affinity. The development of ketolides with alkyl-aryl side chains is an example of this strategy, leading to a second anchor point with the ribosome. scirp.orgmdpi.com

Overcoming Resistance Mechanisms: A primary goal of rational design is to create macrolides that can overcome common resistance mechanisms, such as methylation of the ribosomal target (Erm-mediated resistance). uri.eduresearchgate.net This can involve designing molecules that either avoid steric clashes with the modified ribosome or establish new, compensatory interactions. nih.govresearchgate.net

Exploiting Combinatorial Biosynthesis: Genetic engineering of macrolide-producing organisms allows for the creation of novel analogs by introducing different sugar biosynthetic pathways. researchgate.netresearchgate.net This approach has been used to generate a variety of glycosylated derivatives with diverse sugar moieties, some of which have shown enhanced antibacterial activity. researchgate.netresearchgate.net

Influence of Peripheral Sugar Moieties on Macrolide Functionality

The peripheral sugar moieties, desosamine and cladinose (or its demethylated analog), are not merely passive appendages but play a crucial role in the functionality of erythromycin and its derivatives. researchgate.net Their influence extends beyond simply anchoring the drug to the ribosome; they are critical determinants of antibacterial activity, spectrum, and interaction with resistance elements.

D-Desosamine (at C5): This amino sugar is considered essential for the antibacterial activity of erythromycin. uomus.edu.iq Its tertiary amine group is basic, allowing for the formation of acid salts, and is involved in key interactions with the ribosome. uomus.edu.iq The 2'-hydroxyl group of desosamine is also important for stabilizing the macrolide-ribosome interaction. uri.eduoup.com

L-Cladinose (at C3): The neutral sugar cladinose also contributes significantly to binding. researchgate.net Removal of the entire cladinose sugar and its replacement with a ketone group, as seen in ketolides, can lead to a drop in binding affinity but also confers advantages such as improved acid stability and activity against certain resistant strains. scirp.orgwiley.com This indicates that while cladinose is important, it is not indispensable and can be replaced to modulate the drug's properties.

The modification of these sugars is a key strategy in developing new macrolides. For example, attaching different sugar moieties at the 3-O-position has been shown to alter antibacterial activity. mdpi.com The size and nature of the sugar can influence how well the macrolide fits into the ribosomal binding pocket. Bulky sugar side chains might hinder the interaction, while smaller or differently functionalized sugars could enhance it. mdpi.com The generation of narbomycin analogs with unnatural sugars like L-rhamnose and 3-O-demethyl-D-chalcose has produced compounds with antibacterial activity greater than erythromycin, underscoring the profound influence of the peripheral sugars on macrolide function. researchgate.netresearchgate.net

Q & A

Q. What are the optimal conditions for synthesizing Erythromycin, 3''-O-demethyl- in a laboratory setting?

- Methodological Answer : Utilize regioselective demethylation reactions under controlled acidic or enzymatic conditions. For example, employ Streptomyces spp. enzymes (e.g., cytochrome P450 monooxygenases) to selectively remove the 3''-O-methyl group from erythromycin A. Monitor reaction progress via TLC or LC-MS, and optimize parameters (pH, temperature, substrate concentration) using response surface methodology (RSM) to maximize yield . Post-synthesis, purify via recrystallization using ethanol-water mixtures, and validate crystallinity via X-ray diffraction .

Q. How should researchers design experiments to assess the antimicrobial activity of Erythromycin, 3''-O-demethyl-?

- Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and compare MIC values to erythromycin A. Include controls for solvent effects and bacterial viability. For mechanistic studies, use radiolabeled erythromycin derivatives to track ribosomal binding affinity via competitive displacement assays . Statistical analysis of dose-response curves should employ non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. What are the key challenges in elucidating the biosynthetic pathway of Erythromycin, 3''-O-demethyl- in Saccharopolyspora erythraea?

- Methodological Answer : Use gene knockout studies targeting the eryG methyltransferase gene to disrupt methylation at the 3''-O position. Analyze intermediates via LC-MS/MS and compare with wild-type strains. Employ isotopic labeling (¹³C-glucose) to trace precursor incorporation into the macrolide backbone. For pathway validation, heterologously express eryG in E. coli and assay methyltransferase activity in vitro .

Q. How do structural modifications like 3''-O-demethylation influence erythromycin’s resistance mechanisms in erm-methylase-producing pathogens?

- Methodological Answer : Perform ribosomal methylation assays using erm-encoded methyltransferases (e.g., ErmC) and compare methylation rates of erythromycin A vs. 3''-O-demethyl derivatives. Use cryo-EM to resolve ribosome-ligand complexes and identify hydrogen bonding changes at the 23S rRNA target site. For in vivo validation, use isogenic S. pneumoniae strains with/without erm and measure resistance ratios via time-kill assays .

Q. What statistical approaches are recommended for analyzing contradictory data in pharmacokinetic studies of Erythromycin, 3''-O-demethyl-?

- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability in bioavailability and clearance. For conflicting in vitro-in vivo correlations (IVIVC), use principal component analysis (PCA) to identify confounding variables (e.g., protein binding, metabolic stability). Meta-analysis of published data should follow PRISMA guidelines, with heterogeneity assessed via I² statistics and funnel plots .

Q. How can researchers ensure reproducibility in impurity profiling of Erythromycin, 3''-O-demethyl- during scale-up synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction time and solvent purity. Use design-of-experiments (DoE) to map impurity formation (e.g., anhydroerythromycin, N-demethyl derivatives) and establish control strategies. Validate methods via inter-laboratory studies using harmonized HPLC conditions (e.g., Ph. Eur. 2.2.29) .

Ethical and Data Management Considerations

Q. What ethical approvals are required for clinical studies involving Erythromycin, 3''-O-demethyl- derivatives?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval, detailing informed consent processes, data anonymization (pseudonymized with secure key storage), and adverse event reporting. For preclinical studies, adhere to OECD GLP guidelines for animal welfare (e.g., 3Rs principle) .

Q. How should researchers manage sensitive data from structural studies of Erythromycin, 3''-O-demethyl-?

- Methodological Answer : Store raw spectral and crystallographic data in FAIR-aligned repositories (e.g., Cambridge Structural Database). Use encrypted cloud platforms with access logs and two-factor authentication. For collaborative projects, draft data-sharing agreements specifying IP rights and embargo periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.